Pieristoxin F
Description
Pieristoxin F (compound 6 in ) is a 3,4-secograyanane diterpenoid isolated from the roots of Pieris species. Its molecular formula, C₂₀H₃₀O₈, was determined via HRESIMS (m/z 415.1984 [M + H]⁺) and NMR analysis . Structurally, it features a 3,4-secograyanane skeleton with hydroxyl and acetyloxy substitutions at key positions. Unlike its analogs, this compound lacks a hydroxyl group at C-11, a distinction confirmed through 2D NMR (COSY, HMBC, NOESY) and comparison with compound 4 (Pieristoxin Lactone D, C₂₀H₃₀O₉) .
Properties
CAS No. |
56662-60-3 |
|---|---|
Molecular Formula |
C25H40O9 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[(2S,3R,4R,6S,8S,9R,14R,16R)-3-acetyloxy-2,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |
InChI |
InChI=1S/C25H40O9/c1-7-17(28)34-19-13-8-9-14-23(6,31)15-10-16(27)21(3,4)25(15,32)20(33-12(2)26)18(29)24(14,19)11-22(13,5)30/h13-16,18-20,27,29-32H,7-11H2,1-6H3/t13?,14?,15-,16-,18+,19+,20+,22+,23+,24?,25-/m0/s1 |
InChI Key |
LXIWLIRNRFFNMR-MQDNEPBESA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1C2CCC3C1(C[C@@]2(C)O)[C@@H]([C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)OC(=O)C)O |
Canonical SMILES |
CCC(=O)OC1C2CCC3C1(CC2(C)O)C(C(C4(C(C3(C)O)CC(C4(C)C)O)O)OC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pieristoxin F involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes oxidation, reduction, and esterification reactions under controlled conditions . Specific details on the synthetic routes and reaction conditions are often proprietary and vary between research groups.
Industrial Production Methods
Most available this compound is extracted from natural sources, such as the leaves of Pieris japonica .
Chemical Reactions Analysis
Types of Reactions
Pieristoxin F undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various ketones and aldehydes, while reduction can produce different alcohols .
Scientific Research Applications
Pieristoxin F has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex diterpenoid structures and their reactivity.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Explored for its potential analgesic and sedative properties.
Industry: Utilized as an insecticide in rural areas due to its antifeedant activity.
Mechanism of Action
Pieristoxin F exerts its effects primarily by modulating sodium channels in cell membranes. It increases the permeability of sodium ions and inhibits the inactivation of sodium channels, leading to prolonged depolarization of the cell membrane . This mechanism is responsible for its toxic effects, as well as its analgesic and sedative properties .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Selected Pieristoxin Derivatives
Substituent-Driven Variations
- Hydroxyl vs. Acetyloxy Groups: this compound and E are positional isomers differing at C-11: F has a hydroxyl group at C-14 and acetyloxy at C-6, while E replaces C-11 hydroxyl with acetyloxy .
- Propionyloxy Modifications :
Compounds like Pieristoxin L and O incorporate bulkier propionyloxy groups (C₃H₅O₂), which may enhance lipophilicity and membrane permeability compared to acetyloxy derivatives .
Stereochemical Distinctions
- α/β Orientation: NOESY correlations in this compound indicate α-orientation of H-1, H-6, and H-14, while H-9 and H-15 are β-oriented . In contrast, Pieristoxin D shows β-orientation at H-11 due to distinct NOESY cross-peaks (H-9 to H-11) .
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